Lenvatinib mesylate (CAS 857890-39-2) is a highly potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily utilized for its dual blockade of VEGFR1-3 and FGFR1-4 pathways . From a procurement and formulation perspective, the mesylate salt is the definitive standard, offering critical advantages in aqueous solubility, dissolution kinetics, and bioavailability compared to the practically insoluble free base [1]. It is widely adopted in preclinical oncology models, angiogenesis assays, and formulation development where precise, reproducible dosing and stable pharmacokinetic profiles are mandatory .
Substituting Lenvatinib mesylate with its free base or legacy TKIs like Sorafenib introduces severe experimental and formulation risks . The free base exhibits near-zero aqueous solubility, leading to erratic absorption in vivo and rapid precipitation in cell culture media, which invalidates dose-response data . Furthermore, substituting with Sorafenib fails in models requiring FGFR inhibition, as Sorafenib primarily targets VEGFR/PDGFR/Raf but lacks the potent FGFR1-4 blockade necessary to overcome VEGF-independent angiogenesis . Consequently, the mesylate salt is indispensable for assays demanding stable solubility and comprehensive VEGFR/FGFR inhibition.
Lenvatinib free base is practically insoluble in aqueous media, severely limiting its utility in both in vitro and in vivo applications [1]. Conversion to the mesylate salt significantly improves dissolution profiles, achieving a solubility of approximately 1-2 mg/mL in DMSO and enabling stable, clear working solutions when diluted with appropriate surfactants (e.g., PEG300/Tween-80). This enhanced solubility underpins its classification as a BCS Class I-like compound under acidic conditions, ensuring rapid absorption and high relative bioavailability in pharmacokinetic models [1].
| Evidence Dimension | Aqueous / Formulation Solubility |
| Target Compound Data | Lenvatinib Mesylate: Soluble in DMSO (~2 mg/mL) and supports stable aqueous dilutions. |
| Comparator Or Baseline | Lenvatinib Free Base: Practically insoluble (<0.001 mg/mL in water). |
| Quantified Difference | Orders of magnitude improvement in dissolution and formulation stability. |
| Conditions | Standard laboratory stock preparation (DMSO to aqueous buffer/surfactant dilution). |
Procuring the mesylate salt is essential to prevent drug precipitation in culture media and to ensure reproducible dosing in animal models.
In cell-free biochemical assays, Lenvatinib mesylate demonstrates exceptionally tight binding to VEGFR2 (KDR) with an IC50 of 4.0 nM . In contrast, the legacy benchmark Sorafenib tosylate exhibits an IC50 of 90 nM against the same target . This >20-fold increase in potency is attributed to Lenvatinib's distinct binding mode, which allows for rapid association and prolonged target residence time, making it far more efficient at suppressing VEGF-mediated angiogenesis [1].
| Evidence Dimension | VEGFR2 (KDR) IC50 |
| Target Compound Data | Lenvatinib Mesylate: 4.0 nM |
| Comparator Or Baseline | Sorafenib Tosylate: 90 nM |
| Quantified Difference | 22.5-fold higher potency for Lenvatinib mesylate. |
| Conditions | Cell-free kinase biochemical assay. |
The significantly lower IC50 allows researchers to achieve complete target blockade at lower concentrations, minimizing off-target cytotoxicity in primary endothelial cell assays.
A major limitation of first-generation TKIs is their inability to suppress alternative angiogenic pathways. Lenvatinib mesylate effectively inhibits FGFR1 with an IC50 of 46 nM, providing critical blockade against FGF-driven escape mechanisms . Sorafenib, conversely, lacks meaningful activity against FGFR1, often exhibiting IC50 values well above 500 nM . This dual VEGFR/FGFR inhibition profile makes Lenvatinib mesylate uniquely suited for models of TKI resistance in hepatocellular and renal cell carcinomas.
| Evidence Dimension | FGFR1 IC50 |
| Target Compound Data | Lenvatinib Mesylate: 46 nM |
| Comparator Or Baseline | Sorafenib Tosylate: >500 nM (weak/inactive) |
| Quantified Difference | >10-fold superior inhibition of FGFR1. |
| Conditions | In vitro kinase profiling. |
Buyers developing models for acquired anti-angiogenic resistance must select Lenvatinib mesylate over Sorafenib to ensure active targeting of the FGFR escape pathway.
Lenvatinib mesylate exists in several polymorphic and pseudopolymorphic forms. The commercial standard (Form C) demonstrates high thermal stability and consistent dissolution kinetics [1]. In contrast, solvated or hydrated forms of Lenvatinib (e.g., Form H) are prone to solvent loss and phase transitions, which can lead to gelation or decreased bioavailability under humid storage conditions [1]. Procuring the stabilized anhydrous mesylate salt ensures batch-to-batch reproducibility during formulation scale-up.
| Evidence Dimension | Solid-State Phase Stability |
| Target Compound Data | Lenvatinib Mesylate (Anhydrous Form C): Stable, consistent dissolution. |
| Comparator Or Baseline | Lenvatinib Hydrates/Solvates: Prone to phase transition and gelation. |
| Quantified Difference | Prevention of humidity-induced gelation and phase instability. |
| Conditions | Long-term storage and high-humidity stress testing. |
Sourcing the correct polymorphic mesylate salt is critical for avoiding formulation failures and ensuring consistent pharmacokinetic performance across studies.
Due to the mesylate salt's optimized dissolution profile and high relative bioavailability, it is the preferred form for in vivo pharmacokinetic studies and the development of novel drug delivery systems (e.g., nanocarriers, liposomes) [1]. Using the free base in these scenarios would result in erratic absorption and uninterpretable PK data.
Lenvatinib mesylate is specifically required for investigating tumor escape mechanisms driven by FGF signaling following initial anti-VEGF therapy [2]. Its potent FGFR1-4 inhibition makes it an essential tool compound where Sorafenib or standard VEGFR-only inhibitors fail.
The well-characterized solid-state properties of Lenvatinib mesylate make it an ideal baseline material for materials scientists developing novel co-crystals or amorphous solid dispersions aimed at further enhancing stability and controlled release in complex microenvironments[3].
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